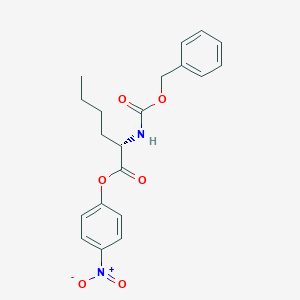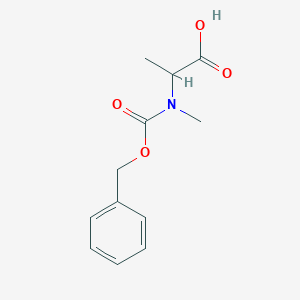
Z-Arg-Amc HCl
Vue d'ensemble
Description
Z-(L-Arg)-AMC (chlorhydrate), également connu sous le nom de Carbobenzoxy-L-arginine-7-amino-4-méthylcoumarine chlorhydrate, est un composé synthétique utilisé dans diverses applications de recherche biochimique et médicale. Il s'agit d'un dérivé de la L-arginine, un acide aminé qui joue un rôle crucial dans la synthèse des protéines et diverses voies métaboliques. Le composé est souvent utilisé comme substrat dans les essais enzymatiques pour étudier l'activité des protéases.
Applications De Recherche Scientifique
Z-(L-Arg)-AMC (hydrochloride) is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate in enzymatic assays to study the activity of proteases and other enzymes.
Biology: In cell biology to investigate protein degradation pathways and enzyme kinetics.
Medicine: In drug discovery and development to screen for potential inhibitors of proteases.
Industry: In the production of diagnostic kits and research reagents
Mécanisme D'action
Target of Action
Z-Arg-Amc HCl, also known as Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride, is a fluorogenic substrate primarily for trypsin , cathepsin B , and cathepsin H . These enzymes play crucial roles in various biological processes, including protein digestion and degradation.
Mode of Action
The compound interacts with its targets (trypsin, cathepsin B, and cathepsin H) through enzymatic cleavage . Upon this interaction, 7-amino-4-methylcoumarin (AMC) is released . The fluorescence of AMC can be used to quantify the activity of these enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves protein digestion and degradation. The compound serves as a substrate for trypsin and cathepsins, which are proteolytic enzymes involved in these processes .
Result of Action
The enzymatic cleavage of this compound by trypsin, cathepsin B, and cathepsin H results in the release of AMC . The fluorescence of AMC can be measured to quantify the activity of these enzymes, providing a useful tool for studying proteolytic activity in various biological contexts .
Analyse Biochimique
Biochemical Properties
Z-L-Arg 7-amido-4-methylcoumarin hydrochloride interacts with enzymes such as trypsin and papain . The compound serves as a substrate for these enzymes, and its cleavage results in the release of a fluorescent product that can be detected and quantified . This property makes it a valuable tool for studying the activity of these enzymes in various biochemical reactions.
Cellular Effects
The effects of Z-L-Arg 7-amido-4-methylcoumarin hydrochloride on cells are primarily related to its role as a substrate for specific enzymes. The cleavage of this compound by enzymes like trypsin and papain can influence various cellular processes. For instance, the enzymatic activity can be linked to protein degradation pathways, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, Z-L-Arg 7-amido-4-methylcoumarin hydrochloride acts as a substrate for enzymes such as trypsin and papain . These enzymes cleave the compound, resulting in the release of a fluorescent product. This fluorescence can be measured, providing a quantitative readout of the enzyme’s activity .
Metabolic Pathways
Z-L-Arg 7-amido-4-methylcoumarin hydrochloride is involved in the metabolic pathways of enzymes like trypsin and papain . These enzymes metabolize the compound by cleaving it, which results in the release of a fluorescent product .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de Z-(L-Arg)-AMC (chlorhydrate) implique la protection du groupe amino de la L-arginine avec un groupe carbobenzoxy (Cbz), suivi du couplage avec la 7-amino-4-méthylcoumarine. La réaction se déroule généralement dans des conditions douces en utilisant des réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) pour faciliter la formation de la liaison amide. Le produit final est ensuite purifié par des techniques de cristallisation ou de chromatographie .
Méthodes de production industrielle
La production industrielle de Z-(L-Arg)-AMC (chlorhydrate) suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts. Des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour garantir que le composé répond aux normes de qualité strictes requises pour la recherche et les applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Z-(L-Arg)-AMC (chlorhydrate) subit diverses réactions chimiques, notamment :
Hydrolyse : La liaison amide peut être hydrolysée en conditions acides ou basiques, conduisant à la libération de L-arginine et de 7-amino-4-méthylcoumarine.
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe guanidino de la L-arginine.
Substitution : Le groupe benzyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courantes
Hydrolyse : Solutions acides ou basiques, températures élevées.
Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Substitution : Réactifs nucléophiles, catalyseurs et solvants appropriés.
Principaux produits formés
Hydrolyse : L-arginine et 7-amino-4-méthylcoumarine.
Oxydation : Dérivés oxydés de la L-arginine.
Substitution : Divers dérivés benzyliques substitués.
Applications de recherche scientifique
Z-(L-Arg)-AMC (chlorhydrate) est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :
Chimie : En tant que substrat dans les essais enzymatiques pour étudier l'activité des protéases et autres enzymes.
Biologie : En biologie cellulaire pour étudier les voies de dégradation des protéines et la cinétique enzymatique.
Médecine : En découverte et développement de médicaments pour cribler les inhibiteurs potentiels des protéases.
Industrie : Dans la production de kits de diagnostic et de réactifs de recherche
Mécanisme d'action
Le mécanisme d'action de Z-(L-Arg)-AMC (chlorhydrate) implique son utilisation comme substrat pour les protéases. Lorsque le composé est clivé par une protéase, il libère la 7-amino-4-méthylcoumarine, qui est fluorescente sous lumière UV. Cette fluorescence peut être mesurée pour déterminer l'activité de la protéase. Les cibles moléculaires comprennent diverses protéases, et les voies impliquées sont liées à la dégradation et à la régulation des protéines .
Comparaison Avec Des Composés Similaires
Composés similaires
- Z-Phe-Arg-7-amido-4-méthylcoumarine chlorhydrate
- Z-Arg-Arg-7-amido-4-méthylcoumarine chlorhydrate
- Nα-Benzoyl-L-arginine-7-amido-4-méthylcoumarine chlorhydrate
Unicité
Z-(L-Arg)-AMC (chlorhydrate) est unique en raison de sa structure spécifique, qui lui permet d'être un substrat hautement sensible et spécifique pour certaines protéases. Ses propriétés de fluorescence en font un excellent outil pour la surveillance en temps réel des réactions enzymatiques, fournissant des informations précieuses sur la cinétique et l'activité enzymatique .
Propriétés
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5.ClH/c1-15-12-21(30)34-20-13-17(9-10-18(15)20)28-22(31)19(8-5-11-27-23(25)26)29-24(32)33-14-16-6-3-2-4-7-16;/h2-4,6-7,9-10,12-13,19H,5,8,11,14H2,1H3,(H,28,31)(H,29,32)(H4,25,26,27);1H/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWCRDUTYUBXOL-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220638 | |
| Record name | Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70375-22-3 | |
| Record name | Carbamic acid, [(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]butyl]-, phenylmethyl ester, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70375-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070375223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl (S)-[4-(amidinoamino)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]butyl]carbamate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















